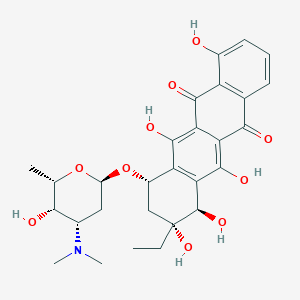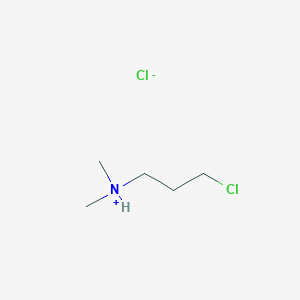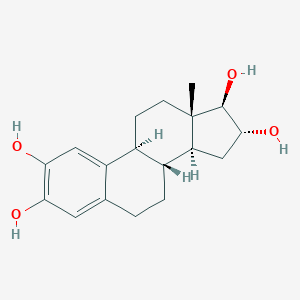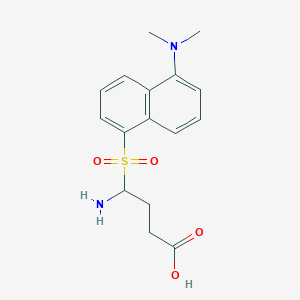
Azabon
概要
説明
アザボンは、スルホンアミド系に属する中枢神経刺激薬です。 また、記憶力、創造力、意欲などの認知機能を健常な人において向上させることができるため、ノオトロピックとしても使用されます 。 スルホンアミド系化合物ではありますが、アザボンは抗菌力が弱く、これは窒素原子に2つの置換基を持つベンゼンスルホンアミドに共通の特徴です .
準備方法
アザボンは、3-アザビシクロ[2.2.2]ノナンから合成されます。3-アザビシクロ[2.2.2]ノナンは、脂肪族ジアミンの熱分解によって調製されます 。合成経路は、3-アザビシクロ[2.2.2]ノナンを塩基存在下でスルホニルクロリドと反応させ、スルホンアミド誘導体を生成することを含みます。 反応条件は通常、0〜5℃の温度範囲と2〜3時間の反応時間を含みます 。アザボンの工業生産方法は、実験室での合成と類似していますが、大量に対応するためにスケールアップされています。
化学反応の分析
アザボンは、次のようなさまざまな種類の化学反応を起こします。
酸化: アザボンは酸化されてスルホキシドとスルホンを生成することができます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: アザボンの還元は、アミンを生成する可能性があります。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: アザボンは求核置換反応を起こすことができ、スルホンアミド基は、アミンやアルコールなどの他の求核剤に置換されます.
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、過酸化水素による酸化は通常スルホキシドを生成し、水素化リチウムアルミニウムによる還元はアミンを生成します。
科学的研究の応用
アザボンは、次のような幅広い科学研究の用途があります。
化学: アザボンは、有機合成、特にスルホンアミド誘導体の生成における試薬として使用されます。
生物学: アザボンは、その刺激作用のため、中枢神経系に関する研究で使用されます。認知能力の向上やノオトロピック効果に関する研究にも使用されます。
医学: アザボンは、認知症の治療や精神機能の向上における潜在的な治療用途について調査されています。
作用機序
アザボンは、中枢神経系を刺激することで作用を発揮します。ドーパミンやノルエピネフリンを含む神経伝達物質系と相互作用します。 アザボンは、これらの神経伝達物質の放出を増加させ、再取り込みを阻害することにより、神経活動を高め、認知機能を向上させます 。ドーパミン輸送体とノルエピネフリン輸送体を含む分子標的と経路は、これらの神経伝達物質の再取り込みに関与しています。
類似化合物との比較
アザボンは、中枢神経系刺激作用と抗菌力の弱さから、スルホンアミドの中でもユニークな存在です。類似の化合物には、次のようなものがあります。
ジメトカイン: 同様の認知能力向上効果を持つ別の中枢神経系刺激薬です。
フェンカムファミン: アザボンと構造が類似しており、二環系を持つ刺激薬です。
スルホンアミド誘導体: スルホンアミド系に属する他の化合物であり、抗菌活性と認知効果が異なる場合があります.
アザボンは、刺激作用と抗菌活性の低さの特定の組み合わせにより、認知能力の向上や中枢神経系刺激に関する研究において貴重な化合物となっています。
特性
IUPAC Name |
4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNXPJPWKUTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150925 | |
| Record name | Azabon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-20-5 | |
| Record name | 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azabon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azabon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZABON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)









![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)


